molecular formula C14H10BrFO B8762463 4-(4-Fluorobenzoyl)benzyl bromide

4-(4-Fluorobenzoyl)benzyl bromide

Cat. No.: B8762463
M. Wt: 293.13 g/mol
InChI Key: WXLLULZQLLBAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzoyl)benzyl bromide is a useful research compound. Its molecular formula is C14H10BrFO and its molecular weight is 293.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development

One of the primary applications of 4-(4-Fluorobenzoyl)benzyl bromide is in the synthesis of pharmaceutical intermediates. It serves as a key building block for compounds aimed at treating various diseases. For instance, it has been utilized in the development of inhibitors for tyrosinase, an enzyme linked to hyperpigmentation disorders. The incorporation of the 4-fluorobenzyl group enhances the pharmacological properties of these inhibitors, improving their efficacy and selectivity .

Synthesis of Ezetimibe

Another notable application is in the synthesis of ezetimibe, a drug used to lower cholesterol levels. The compound acts as a precursor in the formation of 4-(4-fluorobenzoyl)butyric acid, which is crucial for producing this anti-hyperlipoproteinemic agent . The process involves intricate synthetic routes that optimize yield and purity while minimizing impurities such as desfluoro analogues.

Alkylation Reactions

This compound functions as an alkylating agent in organic synthesis. It participates in nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles, leading to the formation of new carbon-carbon bonds. This property is particularly useful for modifying existing organic frameworks to create novel compounds with desired functionalities .

Synthesis of Complex Molecules

The compound has also been employed in synthesizing complex organic molecules through multi-step reactions. Its ability to introduce fluorinated groups into various substrates allows chemists to explore new chemical spaces and develop materials with enhanced properties .

Material Science Applications

In material science, this compound is investigated for its potential use in developing advanced materials such as polymers and coatings. The incorporation of fluorinated groups can significantly alter the physical properties of materials, including thermal stability and chemical resistance.

Case Study 1: Tyrosinase Inhibitors

A study focused on synthesizing new tyrosinase inhibitors utilized this compound as a key intermediate. The resulting compounds demonstrated promising inhibitory activity against tyrosinase, showcasing the compound's effectiveness in drug design .

Case Study 2: Ezetimibe Synthesis Optimization

Research aimed at optimizing the synthesis of ezetimibe highlighted the role of this compound in enhancing yield and purity during production processes. The study detailed methods to control impurities effectively while maximizing output .

Properties

Molecular Formula

C14H10BrFO

Molecular Weight

293.13 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H10BrFO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2

InChI Key

WXLLULZQLLBAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (9.9 mmol) of 4-methyl-4′-fluorobenzophenone, 1.524 g (9.9 mmol) of recrystallized N-bromosuccinimide, 170 mg benzoyl peroxide, and 20 mL CCl4 was refluxed under argon for 3 hours. The hot solution was filtered through a glass sintered filter and rinsed with 20 mL of hot CCl4 until the crystals became colorless. The crystals were washed with 6 mL of cold CCl4 and the solution was concentrated under reduced vacuum. The crude product was recrystallized from hexane and dried under vacuum. The resultant yield was 43%. Rf=0.25 (ethyl Acetate/hexane; 15:85). 1H-NMR: δ 7.85 (dd, aromatic, 2H), 7.75 (d, aromatic, 2H), 7.51 (d, aromatic, 2H), 7.17 (dd, aromatic, 2H), 4.52 (s, methyl, 3H). 13C-NMR: δ 195.0 (carbonyl); 166.5, 164.5, 142.5, 138.5, 133.4, 130.4, 129.2, 115.8, 115.5 (aromatic); 31.1 (alkyl).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.524 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A carbon tetrachloride solution (200 ml) of 4-fluoro-4'-methylbenzophenone (16 g), N-bromosuccinimide (14.2 g) and 2,2'-azodi-isobutyronitrile (0.1 g) was heated for 16 hours with refluxing. After the mixture was cooled to a room temperature, the precipitates were collected by filtration, and the solvent was distilled off to obtain 4-bromomethyl-4'-fluorobenzophenone (20 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.